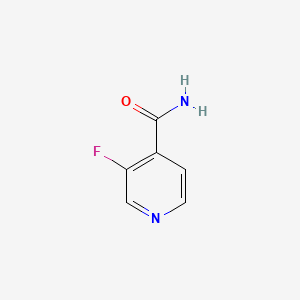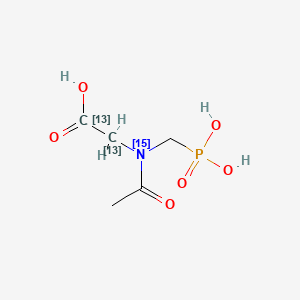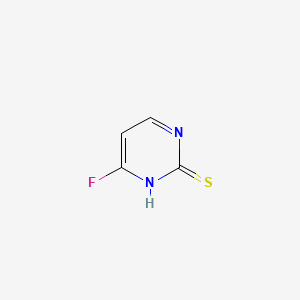
N-Methyl Carvedilol Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl Carvedilol Hydrochloride is a compound with the molecular formula C25H29ClN2O4 . It is related to Carvedilol, which is a beta-blocker used to treat heart failure and hypertension .
Molecular Structure Analysis
The molecular structure of N-Methyl Carvedilol Hydrochloride includes a carbazole moiety and a methoxyphenoxy group . The compound has one chiral center, leading to the existence of two enantiomers .Physical And Chemical Properties Analysis
N-Methyl Carvedilol Hydrochloride has a molecular weight of 457.0 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5. The compound also has a rotatable bond count of 10 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Formulation and Drug Delivery
N-Methyl Carvedilol Hydrochloride has been explored for its potential in enhancing pharmaceutical formulations. Studies have investigated its use in transdermal delivery systems, such as ethosomal hydrogels, to improve bioavailability and extend the drug’s antihypertensive effect . Additionally, gastroretentive drug delivery systems have been optimized using design of experiments to prolong gastric residence time, which could be beneficial for drugs like N-Methyl Carvedilol Hydrochloride that have limited solubility .
Solubility and Bioavailability Enhancement
Research has focused on improving the solubility and bioavailability of N-Methyl Carvedilol Hydrochloride. Techniques like liquisolid compacts have been employed to enhance dissolution rates, which is crucial for oral bioavailability . Nanocrystal formation has also been shown to increase the dissolution rate, offering a potential method to improve the clinical efficacy of the drug .
Medicinal Chemistry and Drug Design
In medicinal chemistry, N-Methyl Carvedilol Hydrochloride’s role is significant due to its presence in nitrogen heterocycles, which are core structures in many biologically active compounds. Its synthetic pathways and pharmacological properties are of interest for designing new therapeutic agents .
Biotechnology Advancements
Advancements in biotechnology have leveraged the properties of N-Methyl Carvedilol Hydrochloride for developing enhanced drug delivery systems. For instance, the creation of drug-etched halloysite nanotubes composites has been studied to improve drug solubility and dissolution rate .
Clinical Trials and Pharmacology
N-Methyl Carvedilol Hydrochloride has been the subject of clinical trials to assess its efficacy and quality in treatment protocols. For example, the SLOW-HF trial compared the therapeutic efficacy of immediate-release versus slow-release formulations in heart failure patients .
Toxicology and Safety Studies
In toxicology, the safety profile of N-Methyl Carvedilol Hydrochloride is crucial. Reference materials for this compound are used to ensure accurate and reliable data analysis in cancer research and other fields, highlighting its importance in safety assessments .
Wirkmechanismus
Mode of Action
N-Methyl Carvedilol Hydrochloride acts as a non-selective beta-adrenergic antagonist . It inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Additionally, Carvedilol’s action on alpha-1 adrenergic receptors relaxes smooth muscle in the vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .
Action Environment
The action, efficacy, and stability of N-Methyl Carvedilol Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can impact its metabolism and effectiveness. Additionally, patient-specific factors such as genetic variations in the enzymes that metabolize Carvedilol (e.g., CYP2D6) can influence its pharmacokinetics and pharmacodynamics
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Methyl Carvedilol Hydrochloride involves the N-methylation of Carvedilol Hydrochloride.", "Starting Materials": ["Carvedilol Hydrochloride", "Methanol", "Sodium Hydroxide", "Methyl Iodide"], "Reaction": [ "Dissolve Carvedilol Hydrochloride in Methanol", "Add Sodium Hydroxide to the solution to form a basic solution", "Add Methyl Iodide to the solution dropwise while stirring", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and dry it to obtain N-Methyl Carvedilol Hydrochloride as a solid" ] } | |
CAS-Nummer |
1346599-33-4 |
Molekularformel |
C25H29ClN2O4 |
Molekulargewicht |
456.967 |
IUPAC-Name |
1-[2-(2-methoxyphenoxy)ethylamino]-3-(9-methylcarbazol-4-yl)oxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C25H28N2O4.ClH/c1-27-20-9-4-3-8-19(20)25-21(27)10-7-13-24(25)31-17-18(28)16-26-14-15-30-23-12-6-5-11-22(23)29-2;/h3-13,18,26,28H,14-17H2,1-2H3;1H |
InChI-Schlüssel |
FERDKVPPAFYQOZ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl |
Synonyme |
1-[[2-(2-Methoxyphenoxy)ethyl]amino]-3-[(9-methyl-9H-carbazol-4-yl)oxy]-2-propanol Hydrochloride; N-Methyl CRV Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2H-[1,2]Oxazolo[4,5-F]indole](/img/structure/B585125.png)





![3-[4-(Hydroxymethyl)piperazin-1-YL]propanoic acid](/img/structure/B585132.png)

